A Technical Guide to 2-Cyclopentyl-2-hydroxyacetic Acid: Properties, Synthesis, and Therapeutic Potential
A Technical Guide to 2-Cyclopentyl-2-hydroxyacetic Acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentyl-2-hydroxyacetic acid, a fascinating alpha-hydroxy acid, holds considerable interest within the scientific community, particularly for its potential applications in medicinal chemistry and drug development. Its unique structure, which marries a cyclopentyl ring with a hydroxyacetic acid moiety, renders it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on 2-Cyclopentyl-2-hydroxyacetic acid, including its chemical and physical properties, a proposed synthetic route, and its potential as a scaffold for the development of novel therapeutics. While direct biological data for this specific compound is limited, this guide will also explore the known activities of structurally related molecules to infer its potential pharmacological applications.
Chemical and Physical Properties
The fundamental properties of 2-Cyclopentyl-2-hydroxyacetic acid are summarized in the table below. It is important to note that while some physical properties have been computationally predicted, experimental data for others, such as melting and boiling points, are not consistently available across public databases.
| Property | Value | Source |
| CAS Number | 6053-71-0 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| IUPAC Name | 2-cyclopentyl-2-hydroxyacetic acid | [2] |
| Synonyms | Cyclopentyl-α-hydroxyacetic acid, Cyclopentaneacetic acid, a-hydroxy- | [1][2] |
| Physical Form | White crystalline solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Storage Temperature | 4°C | [3][4] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [3] |
| logP (octanol-water partition coefficient) | 0.6221 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Cyclopentyl-2-hydroxyacetic acid.
The chemical reactivity of 2-Cyclopentyl-2-hydroxyacetic acid is characteristic of an alpha-hydroxy acid. The presence of both a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations, including the formation of salts, esters, and amides, making it a versatile intermediate in organic synthesis.[1] Its utility as a building block is evidenced by its use in the synthesis of more complex molecules, such as 3-[N'-(cyclopentyl-α-hydroxyacetyl)-L-alaninyl]-amino-2,4-dioxo-1,5-bis-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, indicating its potential in the development of novel chemical entities.[1]
Potential Applications in Drug Development
The structural motifs present in 2-Cyclopentyl-2-hydroxyacetic acid suggest its potential as a scaffold in drug discovery, particularly in the area of anti-inflammatory agents.
Rationale for Anti-Inflammatory Potential
The rationale for investigating 2-Cyclopentyl-2-hydroxyacetic acid and its derivatives as anti-inflammatory agents is based on the known activities of structurally similar compounds.
Caption: Rationale for investigating the anti-inflammatory potential.
Structurally related compounds, such as 2-arylpropionic acids (a major class of NSAIDs), exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural similarity of 2-Cyclopentylpropenoic acid to these NSAIDs suggests a similar potential for biological activity.[5] Furthermore, various cyclopentanone and cyclopentenedione derivatives have been reported to possess anti-inflammatory, cytostatic, antibacterial, and antifungal properties.[6]
Experimental Protocols for Biological Evaluation
Given the hypothesized anti-inflammatory activity, a relevant initial step in the biological evaluation of 2-Cyclopentyl-2-hydroxyacetic acid would be to assess its ability to inhibit COX enzymes. Below is a generalized protocol for a cyclooxygenase (COX-1 and COX-2) inhibition assay.
COX Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of 2-Cyclopentyl-2-hydroxyacetic acid against COX-1 and COX-2 enzymes.
Materials:
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COX-1 and COX-2 enzymes (ovine or human recombinant)
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Arachidonic acid (substrate)
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Heme (cofactor)
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Glutathione (cofactor)
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2-Cyclopentyl-2-hydroxyacetic acid (test compound)
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Reference inhibitors (e.g., ibuprofen, celecoxib)
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Assay buffer (e.g., Tris-HCl)
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EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection
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Microplate reader
Procedure:
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Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
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Enzyme Incubation: In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), the cofactor solution (heme and glutathione), and either the test compound, a reference inhibitor, or the vehicle control.
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Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
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Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
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Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).
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Quantification of Prostaglandin Production: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and reference inhibitor. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Caption: Workflow for a COX inhibition assay.
Conclusion
2-Cyclopentyl-2-hydroxyacetic acid is a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. While direct experimental data on its biological activity is currently scarce, the known pharmacological profiles of its structural analogs strongly suggest that it warrants investigation as a scaffold for the development of novel therapeutic agents, particularly in the anti-inflammatory domain. The information and proposed experimental approaches provided in this guide offer a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this promising molecule. Future research should focus on developing efficient and scalable synthetic routes, conducting comprehensive biological evaluations to elucidate its mechanism of action, and exploring the structure-activity relationships of its derivatives.
